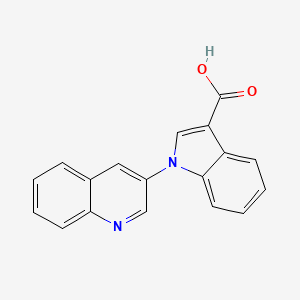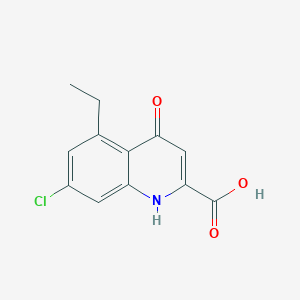![molecular formula C18H23NO2 B8588977 Rel-(1r,3r,4s)-ethyl2-((s)-1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B8588977.png)
Rel-(1r,3r,4s)-ethyl2-((s)-1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1r,3r,4s)-ethyl2-((s)-1-phenylethyl)-2-azabicyclo[222]oct-5-ene-3-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,3r,4s)-ethyl2-((s)-1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the phenylethyl group, and esterification to form the ethyl carboxylate.
Formation of the Bicyclic Core: This step often involves a Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure.
Introduction of the Phenylethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the bicyclic core is alkylated with a phenylethyl halide in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and Friedel-Crafts alkylation, as well as the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Rel-(1r,3r,4s)-ethyl2-((s)-1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis, amines in ethanol for amide formation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of amides or other esters.
Scientific Research Applications
Chemistry
In chemistry, Rel-(1r,3r,4s)-ethyl2-((s)-1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of bicyclic compounds with biological macromolecules. Its structure allows for the investigation of binding affinities and mechanisms of action of similar compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its bicyclic structure is similar to that of many bioactive molecules, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of Rel-(1r,3r,4s)-ethyl2-((s)-1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The phenylethyl group can interact with hydrophobic pockets, enhancing binding affinity. The ester group can undergo hydrolysis, releasing the active carboxylic acid which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
(1R,3R,4S)-Ethyl 2-((S)-1-phenylethyl)-2-azabicyclo[2.2.2]octane-3-carboxylate: Similar structure but lacks the double bond in the bicyclic core.
(1R,3R,4S)-Methyl 2-((S)-1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
(1R,3R,4S)-Ethyl 2-((S)-1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxamide: Similar structure but with an amide group instead of an ester group.
Uniqueness
The uniqueness of Rel-(1r,3r,4s)-ethyl2-((s)-1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate lies in its combination of a bicyclic core, phenylethyl group, and ethyl ester. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H23NO2 |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
ethyl (1R,3R,4S)-2-[(1S)-1-phenylethyl]-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate |
InChI |
InChI=1S/C18H23NO2/c1-3-21-18(20)17-15-9-11-16(12-10-15)19(17)13(2)14-7-5-4-6-8-14/h4-9,11,13,15-17H,3,10,12H2,1-2H3/t13-,15+,16-,17+/m0/s1 |
InChI Key |
GFFCSDRCCRGJKW-PQEBFOHHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H]2CC[C@@H](N1[C@@H](C)C3=CC=CC=C3)C=C2 |
Canonical SMILES |
CCOC(=O)C1C2CCC(N1C(C)C3=CC=CC=C3)C=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-chloro-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B8588907.png)



![(3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)methanol](/img/structure/B8588941.png)



![Ethyl 6-(furan-3-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8588963.png)





